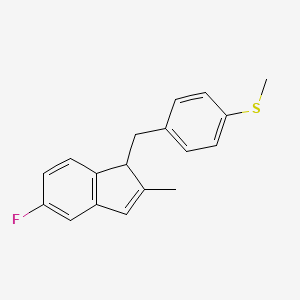

5-Fluoro-2-methyl-1-(p-methylthiobenzyl)-indene

Cat. No. B8676406

M. Wt: 284.4 g/mol

InChI Key: JIZWNONYKZOASX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03944600

Procedure details

13.44 Grams (0.56 mole) of magnesium turnings are placed in a dried flask under N2 with 125 ml. of ether and a crystal of iodine. Six ml. of 65 ml. solution of 24.2 g. (0.14 mole) of p-methylthiobenzyl chloride in ether is added. After 3 to 5 minutes of stirring the iodine color disappears and the reaction begins. After aging for 5 minutes, the rest of the benzyl chloride is added dropwise over 45 minutes. It is rinsed in with 10 ml. of ether and the reaction aged for 2 hours with stirring. 21 Grams (0.128 mole) of 5-fluoro-2-methyl-1-indanone dissolved in 50 ml. of ether is added dropwise over 30 minutes. After aging for 1 hour, the milky supernatent mixture is decanted from the magnesium into 100 ml. of acetic acid. The flask and residual magnesium are rinsed into the acid solution with 4 × 50 ml. of benzene. Two hundred ml. of water are added, the layers are separated and the organic layer is washed with 5 × 200 ml. water. It is stripped to dryness after drying over Na2SO4. The crude reaction product is crystallized from hexane to give pure 5-fluoro-2-methyl-1-(p-methylthiobenzyl)-indene, melting point 58°-59°C.

Identifiers

|

REACTION_CXSMILES

|

[Mg].II.[CH3:4][S:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10]Cl)=[CH:8][CH:7]=1.C(Cl)C1C=CC=CC=1.[F:22][C:23]1[CH:24]=[C:25]2[C:29](=[CH:30][CH:31]=1)[C:28](=O)[CH:27]([CH3:33])[CH2:26]2>CCOCC>[F:22][C:23]1[CH:24]=[C:25]2[C:29](=[CH:30][CH:31]=1)[CH:28]([CH2:10][C:9]1[CH:12]=[CH:13][C:6]([S:5][CH3:4])=[CH:7][CH:8]=1)[C:27]([CH3:33])=[CH:26]2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.56 mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Three

|

Name

|

|

|

Quantity

|

0.14 mol

|

|

Type

|

reactant

|

|

Smiles

|

CSC1=CC=C(CCl)C=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0.128 mol

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C2CC(C(C2=CC1)=O)C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

It is rinsed in with 10 ml

|

WAIT

|

Type

|

WAIT

|

|

Details

|

of ether and the reaction aged for 2 hours

|

|

Duration

|

2 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After aging for 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the milky supernatent mixture is decanted from the magnesium into 100 ml

|

WASH

|

Type

|

WASH

|

|

Details

|

The flask and residual magnesium are rinsed into the acid solution with 4 × 50 ml

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of water are added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers are separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer is washed with 5 × 200 ml

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

after drying over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude reaction product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is crystallized from hexane

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC=1C=C2C=C(C(C2=CC1)CC1=CC=C(C=C1)SC)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |